molecular formula C12H15Cl2NO B1426098 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 1359703-79-9

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B1426098
CAS No.: 1359703-79-9
M. Wt: 260.16 g/mol
InChI Key: ZFJLJHHYHNRPEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is C12H14ClNO . The molecular weight is 223.7 .


Physical and Chemical Properties Analysis

The boiling point of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] is predicted to be 351.5±42.0 °C . The density is 1.26 . The pKa value is predicted to be 10.08±0.20 .

Scientific Research Applications

  • Sigma Ligands Affinity and Selectivity :

    • Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds have been studied for their sigma ligand properties, particularly their affinity and selectivity for sigma 1 and sigma 2 binding sites. These compounds, including 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, show varying degrees of affinity and selectivity based on structural modifications, especially in the N-substituent and benzene ring substitutions. The study found that certain modifications lead to high affinity for sigma 2 binding sites and selectivity for sigma 2 over sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).
  • Antitetrabenazine Activity in Central Nervous System :

    • A series of N-heteroatom derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidines], including compounds similar to this compound, were synthesized and evaluated for their antitetrabenazine activity, a measure of potential central nervous system impact. The study found that compounds with a sterically unhindered, basic nitrogen exhibited significant activity (Klioze, Bauer, & Geyer, 1977).
  • Diuretic and Antihypertensive Properties :

    • N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] demonstrated marked, species-specific diuretic and antihypertensive activity in rats, suggesting potential applications in cardiovascular research and therapy (Klioze & Novick, 1978).
  • Radioiodinated Spiropiperidine Ligand for σ1 Receptor Imaging :

    • A study on the synthesis and evaluation of 1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] as a potential SPECT tracer for imaging σ1 receptors was conducted. This compound showed high subtype selectivity and affinity for σ1 receptors, suggesting its utility in receptor imaging (Chen et al., 2010).
  • Neurokinin Receptor Antagonists :

    • The compound YM-35375, which includes a spiro[isobenzofuran-1(3H),4'-piperidine] structure, was identified as a new lead compound for novel neurokinin receptor antagonists. It showed potent inhibitory activity against bronchoconstriction in guinea pigs, indicating its potential in respiratory therapy (Kubota et al., 1998).

Safety and Hazards

The specific safety and hazards information for 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is not detailed in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazards information .

Properties

IUPAC Name

5-chlorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJLJHHYHNRPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CC(=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726254
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359703-79-9
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 2
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 3
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 5
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Reactant of Route 6
6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

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